molecular formula C24H29Cl2FO5 B1672864 Fluclorolone acetonide CAS No. 3693-39-8

Fluclorolone acetonide

Katalognummer: B1672864
CAS-Nummer: 3693-39-8
Molekulargewicht: 487.4 g/mol
InChI-Schlüssel: NJNWEGFJCGYWQT-VSXGLTOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is marketed under the brand names Cutanit and Topicon . This compound is known for its anti-inflammatory and immunosuppressive properties, making it effective in treating various dermatological conditions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fluclolonacetonid beinhaltet die Acetonidbildung von Fluclolon. Der Prozess umfasst typischerweise die Reaktion von Fluclolon mit Aceton in Gegenwart eines sauren Katalysators, um das Acetonidderivat zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Fluclolonacetonid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie ist üblich, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fluclolonacetonid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion dehalogenierte Verbindungen erzeugen kann .

4. Wissenschaftliche Forschungsanwendungen

Fluclolonacetonid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

5. Wirkmechanismus

Fluclolonacetonid entfaltet seine Wirkung, indem es an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen bindet. Diese Bindung führt zur Translokation des Rezeptor-Ligand-Komplexes in den Kern, wo er mit spezifischen DNA-Sequenzen interagiert, um die Transkription von entzündungshemmenden und immunsuppressiven Genen zu regulieren. Die Verbindung hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren, wodurch Entzündungen und Immunantworten reduziert werden .

Ähnliche Verbindungen:

  • Fluocinolonacetonid
  • Betamethasonvalerat
  • Formocortal

Vergleich: Fluclolonacetonid ist einzigartig in seiner spezifischen chemischen Struktur, die die Acetonidgruppe enthält, die seine Stabilität und Potenz erhöht. Im Vergleich zu Fluocinolonacetonid und Betamethasonvalerat weist Fluclolonacetonid ein unterschiedliches Profil der entzündungshemmenden Aktivität und der Hautpenetrationseigenschaften auf. Formocortal, eine andere ähnliche Verbindung, unterscheidet sich in seiner Molekülstruktur und seinen pharmakokinetischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Introduction to Fluclorolone Acetonide

This compound is a synthetic topical corticosteroid primarily used for its anti-inflammatory properties in various dermatological conditions. It is marketed under brand names such as Cutanit and Topicon. This compound exhibits a high binding affinity for glucocorticoid receptors, leading to significant anti-inflammatory effects through the modulation of gene transcription and the inhibition of pro-inflammatory mediators.

Scientific Research Applications

This compound has a wide range of applications across different fields, including dermatology, ophthalmology, and pharmaceutical research. Below are detailed insights into its applications:

Dermatological Applications

  • Inflammatory Dermatosis : this compound is extensively used to treat conditions such as dermatitis, psoriasis, and atopic dermatitis. It reduces inflammation and alleviates symptoms associated with these conditions by downregulating pro-inflammatory proteins and upregulating anti-inflammatory proteins .
  • Seborrheic Dermatitis : The compound is formulated in shampoos to treat seborrheic dermatitis of the scalp, providing localized anti-inflammatory effects .
  • Keloid and Hypertrophic Scars : Its efficacy in managing hypertrophic tissues and keloids has been documented, offering patients relief from these often challenging conditions .

Ophthalmological Applications

  • Diabetic Macular Edema : this compound is utilized as an intravitreal implant for treating diabetic macular edema. Clinical studies have shown that both low-dose (0.2 μg/day) and high-dose (0.5 μg/day) inserts significantly improve best-corrected visual acuity in patients over a two-year period .
  • Chronic Non-Infectious Uveitis : The compound received FDA approval for treating chronic non-infectious uveitis affecting the posterior segment of the eye, demonstrating its versatility in ocular therapies .

Other Medical Applications

  • Chronic Eczematous External Otitis : this compound is also indicated in ear drops for treating chronic eczematous external otitis in both adults and children aged two years and older .
  • Vasoprotective Agent : Preliminary reports suggest potential vasoprotective properties, indicating its use in managing conditions like first-degree hemorrhoids .

Research Applications

This compound serves as a reference compound in corticosteroid chemistry research. Its mechanisms are studied to understand cellular responses to corticosteroids, contributing to broader pharmacological research on inflammation and immune responses .

Case Studies and Clinical Trials

Several clinical trials have highlighted the efficacy of this compound in various applications:

Diabetic Macular Edema Studies

  • FAME Study (Fluocinolone Acetonide in Diabetic Macular Edema) :
    • Design : Two parallel, randomized, sham-controlled trials.
    • Participants : 956 patients with persistent diabetic macular edema despite prior treatment.
    • Outcome : At 24 months, 28.7% of patients receiving low-dose inserts showed significant improvement in visual acuity compared to 16.2% in the sham group (P = 0.002) .
  • Real-World Outcomes Study :
    • Objective : Evaluate early outcomes of fluclorolone therapy in eyes unresponsive to other treatments.
    • Results : Patients showed improvement in central retinal thickness and visual acuity after switching to fluclorolone therapy .

Dermatological Efficacy Studies

A trial involving this compound cream demonstrated dramatic improvements in eczema within one week of application for several patients, underscoring its rapid therapeutic action .

Wirkmechanismus

Fluclorolone acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

  • Fluocinolone acetonide
  • Betamethasone valerate
  • Formocortal

Comparison: Fluclorolone acetonide is unique in its specific chemical structure, which includes the acetonide group that enhances its stability and potency. Compared to fluocinolone acetonide and betamethasone valerate, this compound has a distinct profile of anti-inflammatory activity and skin penetration properties. Formocortal, another similar compound, differs in its molecular structure and pharmacokinetic properties .

Biologische Aktivität

Fluclorolone acetonide is a synthetic corticosteroid known for its potent anti-inflammatory properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant clinical studies.

This compound exhibits its effects primarily through the following mechanisms:

  • Inhibition of Inflammatory Mediators : It suppresses the release of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response. This action contributes to its effectiveness in treating various inflammatory conditions.
  • DNA Synthesis Inhibition : Studies have shown that this compound significantly inhibits epidermal DNA synthesis and cellular proliferation induced by tumor promoters, suggesting a potential role in cancer therapy .
  • Vasoconstriction : The compound has demonstrated superior vasoconstrictor activity compared to other corticosteroids, enhancing its efficacy in treating skin conditions .

Therapeutic Applications

This compound is primarily used in dermatology and ophthalmology. Its applications include:

  • Dermatological Disorders : It is effective in managing steroid-responsive dermatoses such as psoriasis and eczema. Clinical trials indicate that this compound is more effective than other corticosteroids like betamethasone in treating these conditions .
  • Diabetic Macular Edema (DME) : this compound is utilized as an intravitreal implant for DME treatment. It releases the drug at a controlled rate, providing sustained therapeutic levels over extended periods. Phase III clinical studies have shown significant improvements in visual acuity among patients treated with this compound implants .

Efficacy in Dermatological Conditions

A comparative study involving over 300 patients demonstrated that this compound 0.025% ointment was more effective than 0.1% betamethasone-17-valerate in treating inflammatory skin conditions . The study highlighted the enhanced drug release and superior therapeutic effects attributed to fluclorolone's formulation.

Ocular Applications

Table 1: Summary of Clinical Trials on this compound for DME

StudyDosageDurationPrimary OutcomeResults
FAME Trial0.2 μg/day & 0.5 μg/day24 monthsImprovement of ≥15 ETDRS lettersSignificant improvement observed in both dosages with lower risk for the 0.2 μg/day group
FAMOUS Study0.2 μg/day & 0.5 μg/day12 monthsAqueous levels of fluocinoloneStable long-term drug release; peak levels above 2 ng/mL for up to 3 months

The FAME trial illustrated that this compound significantly improved visual acuity after two years compared to sham treatments, indicating its long-term efficacy as a second-line treatment for DME .

Safety Profile

While this compound is generally well-tolerated, potential side effects include:

  • Ocular Hypertension : Higher doses have been associated with increased intraocular pressure, necessitating careful monitoring in susceptible patients .
  • Cataract Formation : Long-term use, especially in phakic eyes, raises concerns about cataract development .

Eigenschaften

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Cl2FO5/c1-20(2)31-19-9-13-14-8-16(27)15-7-12(29)5-6-21(15,3)23(14,26)17(25)10-22(13,4)24(19,32-20)18(30)11-28/h5-7,13-14,16-17,19,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNWEGFJCGYWQT-VSXGLTOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)Cl)Cl)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043281
Record name Flucloronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3693-39-8
Record name Flucloronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3693-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucloronide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluclorolone acetonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flucloronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluclorolone acetonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCLORONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG258KTA37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluclorolone acetonide
Reactant of Route 2
Fluclorolone acetonide
Reactant of Route 3
Fluclorolone acetonide
Reactant of Route 4
Fluclorolone acetonide
Reactant of Route 5
Fluclorolone acetonide
Reactant of Route 6
Fluclorolone acetonide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.